![molecular formula C22H15FN4O3S B2368896 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895012-08-5](/img/structure/B2368896.png)
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide and similar compounds have shown potential in cancer research. A study synthesized and evaluated 2-anilinopyridine-3-acrylamides for cytotoxic activity against human cancer cell lines. Compounds in this series demonstrated promising cytotoxicity, particularly against human lung adenocarcinoma cells, and caused cell-cycle disruption leading to apoptosis (Kamal et al., 2014). Additionally, thiazole-pyridine compounds were synthesized and tested against various cancer cell lines, with one compound showing significant activity against breast cancer, surpassing 5-fluorouracil in effectiveness (Bayazeed & Alnoman, 2020).
Radiopharmaceutical Applications
Compounds with similar structures have been used in radiopharmaceutical research. For example, a study on automated radiosynthesis of 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety focused on developing clinically useful radiotracers for imaging hypoxia and tau pathology (Ohkubo et al., 2021).
Metal Sorption and Biological Activity
N-heterocyclic acrylamide polymers, including those with thiazolyl moieties, have been investigated for metal sorption capabilities. These polymers showed selective chelating properties for various metal ions, along with antimicrobial activities (Al-Fulaij, Elassar & El-asmy, 2015).
Fluorescence and Biological Activities
Compounds structurally related to this compound have shown remarkable fluorescence properties and potential in biological applications. A study synthesized novel pyrido[2,1-b]benzothiazole and pyrido[2,1-b]benzoimidazole derivatives, observing high quantum yields and antimicrobial as well as antiviral activities in the synthesized compounds (Azzam, Elgemeie & Osman, 2020).
Insecticidal Agents
Thiazole derivatives, including those with acrylamide and pyridine components, have been evaluated as potential insecticidal agents. A study synthesized a range of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, which demonstrated significant toxic effects against the cotton leafworm (Soliman, Abd El Salam, Fadda & Abdelmotaal, 2020).
Propriétés
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-18-7-2-8-19-21(18)25-22(31-19)26(14-16-5-3-11-24-13-16)20(28)10-9-15-4-1-6-17(12-15)27(29)30/h1-13H,14H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLQVLIFJLIXMF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)
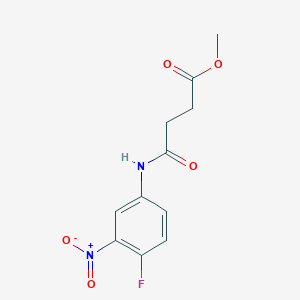
![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)
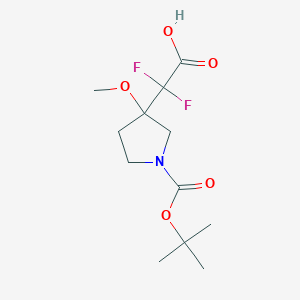
![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
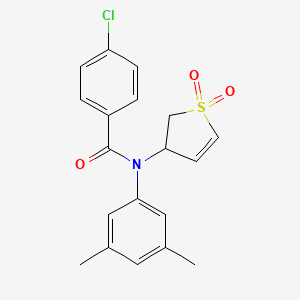
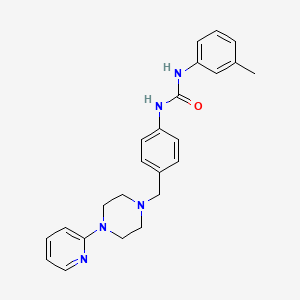

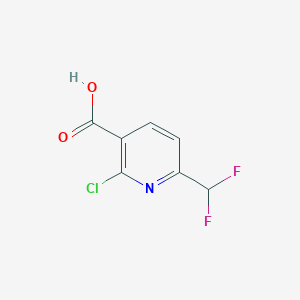
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
